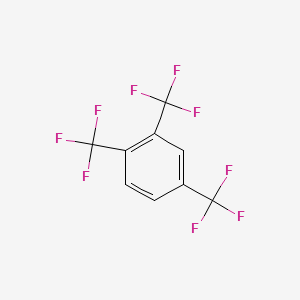

1,2,4-Tris(trifluoromethyl)benzene

Descripción general

Descripción

1,3,5-Tris(trifluoromethyl)benzene is a tri-substituted benzene . It has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . It’s reported to be a nonanesthetic and shows convulsant properties .

Synthesis Analysis

1,3,5-Tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . It can also react with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium .Molecular Structure Analysis

The molecule of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is formed from 1,3,5-Tris(trifluoromethyl)benzene, exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms, an oxygen of a diethyl ether molecule, and two fluorines from ortho-CF3 groups .Chemical Reactions Analysis

1,3,5-Tris(trifluoromethyl)benzene reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium .Physical And Chemical Properties Analysis

1,3,5-Tris(trifluoromethyl)benzene is a liquid with a refractive index of 1.359 (lit.) and a density of 1.514 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

“1,2,4-Tris(trifluoromethyl)benzene” can be used as a starting material in the synthesis of various organic compounds. For example, it may be involved in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid by reacting with n-butyllithium and carbon dioxide .

Lithiation and Electrophilic Substitution

This compound has been studied for its selective lithiation and subsequent electrophilic substitution. Such reactions are fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds .

Material Science

In material science, derivatives of “1,2,4-Tris(trifluoromethyl)benzene” could potentially be used in designing compounds with specific properties such as emitters exhibiting thermally activated delayed fluorescence (TADF) .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2,4-Tris(trifluoromethyl)benzene is a chemical compound that is primarily used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, suggesting that its targets may vary depending on the specific reaction it is used in .

Mode of Action

It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .

Biochemical Pathways

Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .

Result of Action

As a chemical reagent, it is known to participate in chemical reactions that lead to the formation of new compounds .

Action Environment

The action of 1,2,4-Tris(trifluoromethyl)benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it participates in .

Propiedades

IUPAC Name |

1,2,4-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPROWPVBAXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192538 | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Tris(trifluoromethyl)benzene | |

CAS RN |

393-05-5 | |

| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2,4-Tris(trifluoromethyl)benzene unique in terms of its reactivity?

A1: 1,2,4-Tris(trifluoromethyl)benzene exhibits interesting reactivity due to the presence of three trifluoromethyl groups (-CF3) attached to the benzene ring. These electron-withdrawing groups significantly influence the electron density of the aromatic system, making it susceptible to selective lithiation reactions. The research paper "1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution" [, ] demonstrates that this compound undergoes selective lithiation at the 5-position (the position between the two adjacent -CF3 groups) upon treatment with n-butyllithium. This selective lithiation allows for the introduction of various electrophiles at the 5-position, providing a valuable tool for the synthesis of novel compounds with tailored properties.

Q2: Are there any applications of this selective lithiation chemistry described in the research?

A2: While the research primarily focuses on establishing the regioselectivity of the lithiation and subsequent electrophilic substitution reactions of 1,2,4-Tris(trifluoromethyl)benzene [, ], the ability to selectively functionalize this molecule at the 5-position opens up possibilities for its use as a building block in organic synthesis. For instance, it could be utilized in the preparation of:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.